Unii-3ere9QW3XH

Descripción general

Descripción

BMS-986260 is a potent, selective, and orally bioavailable TGFβR1 inhibitor (IC50=1.6 nM). BMS-986260 demonstrated functional activity in multiple TGFβ- dependent cellular assays, excellent kinome selectivity, favorable pharmacokinetic properties, and curative in vivo efficacy in combination with anti-PD-1 antibody in murine colorectal cancer (CRC) models.

Mecanismo De Acción

BMS-986260, also known as BMS986260, Unii-3ere9QW3XH, or this compound, is a potent, selective, and orally bioavailable TGFβR1 inhibitor . This compound has been developed as an immuno-oncology agent .

Target of Action

The primary target of BMS-986260 is the Transforming Growth Factor Beta 1 (TGFβR1), a multifunctional cytokine that regulates a wide variety of biological processes .

Mode of Action

BMS-986260 inhibits TGFβR1, thereby preventing the TGFβ mediated nuclear translocation of pSMAD2/3 in various cell lines . This inhibition disrupts the normal functioning of TGFβR1, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of TGFβR1 affects multiple TGFβ-dependent cellular pathways. TGFβ is known to regulate cell proliferation, differentiation, migration, adhesion, and extracellular matrix modification, including tumor stroma and immunosuppression . Therefore, the inhibition of TGFβR1 by BMS-986260 can impact these pathways and their downstream effects.

Pharmacokinetics

BMS-986260 has been optimized for potency, selectivity, and pharmacokinetic and physicochemical characteristics . It demonstrates excellent kinome selectivity and favorable pharmacokinetic properties . .

Result of Action

BMS-986260 has demonstrated functional activity in multiple TGFβ-dependent cellular assays . It has shown curative in vivo efficacy in combination with anti-PD-1 antibody in murine colorectal cancer (CRC) models . The compound’s action results in the mitigation of cardiovascular (CV) toxicities known to be caused by daily dosing of TGFβR1 inhibitors .

Action Environment

An intermittent dosing regimen of 3 days on and 4 days off allowed mitigation of CV toxicities in one month dog and rat toxicology studies and also provided similar efficacy as once daily dosing .

Análisis Bioquímico

Biochemical Properties

BMS-986260 has been shown to interact with the Transforming Growth Factor Beta 1 (TGFβ1) receptor . It inhibits TGFβ mediated nuclear translocation of pSMAD2/3 in MINK and NHLF cells lines . It displays exquisite selectivity for TGFβR1 over its isozyme TGFβR2 .

Cellular Effects

BMS-986260 has demonstrated functional activity in multiple TGFβ-dependent cellular assays . It has shown curative in vivo efficacy in combination with anti-PD-1 antibody in murine colorectal cancer (CRC) models .

Molecular Mechanism

BMS-986260 works by inhibiting the TGFβR1, thereby preventing the TGFβ mediated nuclear translocation of pSMAD2/3 . This inhibition disrupts the TGFβ signaling pathway, which plays a crucial role in various cellular processes including cell proliferation, differentiation, migration, and adhesion .

Temporal Effects in Laboratory Settings

BMS-986260 has shown curative in vivo efficacy in murine colorectal cancer (CRC) models . An intermittent dosing regimen of 3 days on and 4 days off allowed mitigation of cardiovascular (CV) toxicities in one month dog and rat toxicology studies and also provided similar efficacy as once daily dosing .

Dosage Effects in Animal Models

In murine colorectal cancer (CRC) models, BMS-986260 has shown curative in vivo efficacy in combination with anti-PD-1 antibody . The specific dosage effects in animal models are not mentioned in the available literature.

Actividad Biológica

Overview

UNII-3ERE9QW3XH, commonly known as Brilaroxazine (chemical identifier: 1239729-06-6), is a novel compound that acts as a multimodal modulator of serotonin and dopamine receptors. It has garnered attention for its potential therapeutic applications in various neuropsychiatric and inflammatory disorders, including schizophrenia, bipolar disorder, major depressive disorder, and psychosis associated with Alzheimer's and Parkinson's diseases. This article explores the biological activity of Brilaroxazine, including its mechanisms of action, pharmacokinetics, and relevant research findings.

Brilaroxazine exerts its effects primarily through the modulation of several key neurotransmitter receptors:

- Serotonin Receptors : Acts as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors.

- Dopamine Receptors : Functions as a partial agonist at D2, D3, and D4 receptors and influences the dopaminergic system.

This dual action allows Brilaroxazine to balance the neurotransmitter systems involved in mood regulation and psychotic symptoms. The compound's interactions lead to alterations in cellular signaling pathways, gene expression, and overall cellular metabolism.

Pharmacokinetics

Brilaroxazine demonstrates favorable pharmacokinetic properties:

- Absorption : Rapid oral absorption with linear increases in maximum concentration (Cmax) and area under the curve (AUC) with dosage.

- Distribution : The compound is distributed within cells and tissues akin to neurotransmitters due to its receptor interactions.

- Metabolism : Primarily metabolized via cytochrome P450 enzymes, particularly CYP3A4.

These properties indicate that Brilaroxazine could be effectively administered in clinical settings with manageable drug-drug interactions.

Case Studies

Several studies have investigated the efficacy and safety of Brilaroxazine:

- Schizophrenia Treatment : A clinical trial demonstrated significant improvements in positive and negative symptoms of schizophrenia when patients were treated with Brilaroxazine compared to placebo.

- Bipolar Disorder : Another study explored its effects on mood stabilization in bipolar disorder patients, showing promising results in reducing manic episodes without exacerbating depressive symptoms.

Biochemical Pathways

Brilaroxazine's biological activity is closely linked to its modulation of neurotransmitter systems:

| Pathway | Effect of Brilaroxazine |

|---|---|

| Serotonin Pathway | Modulates serotonin release and receptor activation |

| Dopamine Pathway | Balances dopamine levels, influencing mood and cognition |

The compound's ability to influence these pathways suggests potential applications beyond psychiatric disorders, including inflammatory conditions.

Safety Profile

The safety profile of Brilaroxazine has been evaluated in multiple studies:

- Adverse Effects : Commonly reported side effects include mild sedation and gastrointestinal disturbances. Serious adverse effects are rare.

- Dosage Effects : Animal studies indicate a threshold for toxic effects at high doses; thus, careful dosage management is essential in clinical applications.

Future Directions

Ongoing research aims to further elucidate the molecular mechanisms underlying Brilaroxazine's action. Investigations into its long-term effects on cellular function and potential applications in other therapeutic areas are underway.

Propiedades

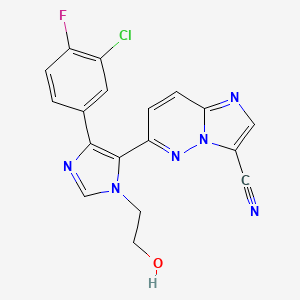

IUPAC Name |

6-[5-(3-chloro-4-fluorophenyl)-3-(2-hydroxyethyl)imidazol-4-yl]imidazo[1,2-b]pyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN6O/c19-13-7-11(1-2-14(13)20)17-18(25(5-6-27)10-23-17)15-3-4-16-22-9-12(8-21)26(16)24-15/h1-4,7,9-10,27H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZBCNXVZFAIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(N(C=N2)CCO)C3=NN4C(=NC=C4C#N)C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001559-19-7 | |

| Record name | BMS-986260 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2001559197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986260 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ERE9QW3XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BMS-986260?

A1: BMS-986260 is a potent, selective, and orally bioavailable inhibitor of transforming growth factor beta receptor 1 (TGFβR1) [, ]. By inhibiting TGFβR1 kinase activity, BMS-986260 blocks the downstream signaling cascade initiated by TGFβ, a cytokine implicated in tumor growth and immunosuppression [, ].

Q2: What evidence supports the in vivo efficacy of BMS-986260 in cancer models?

A2: BMS-986260 demonstrated curative in vivo efficacy in combination with an anti-PD-1 antibody in murine models of colorectal cancer (CRC) []. Furthermore, in the MC38 murine colon cancer model, BMS-986260 exhibited a durable and robust antitumor response [].

Q3: What challenges were encountered during the preclinical development of BMS-986260?

A3: A significant challenge faced during preclinical development was the occurrence of class-based cardiovascular toxicities, specifically valvulopathy and aortic pathology, observed in preclinical species (dogs and rats) at clinically relevant exposures [, ].

Q4: Were any strategies explored to mitigate the cardiovascular toxicities associated with BMS-986260?

A4: Yes, an intermittent dosing regimen of 3 days on and 4 days off (QDx3 once weekly) was implemented in an attempt to mitigate the cardiovascular toxicities [, ]. This approach successfully mitigated the toxicities in dogs but not in rats, where valvulopathy persisted [].

Q5: What is the current developmental status of BMS-986260?

A5: Due to the persistent cardiovascular findings observed in the rat studies, particularly valvulopathy, the development of BMS-986260 was terminated [, ]. This highlights the challenges in developing TGFβR1 inhibitors and the importance of rigorous preclinical safety assessments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.